GLK-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

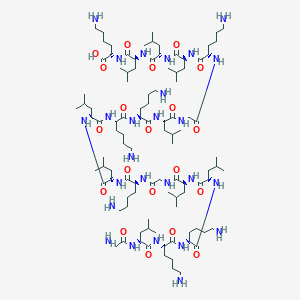

GLKKLLGKLLKKLGKLLLK |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fibroblast Growth Factor 19 (FGF19)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor 19 (FGF19) is a unique, intestine-derived endocrine hormone that plays a pivotal role in regulating various metabolic processes. Unlike canonical FGFs, FGF19 functions as a hormone, primarily targeting the liver to control bile acid synthesis, glucose and lipid metabolism, and cellular proliferation. Its mechanism of action is centered around the activation of the FGF Receptor 4 (FGFR4) in complex with its co-receptor, β-Klotho (KLB). Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in various metabolic diseases and cancers, particularly hepatocellular carcinoma (HCC), making it a significant target for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, quantitative data, and experimental protocols associated with FGF19.

Core Mechanism of Action: The FGF19-FGFR4 Signaling Axis

FGF19 is primarily synthesized in the ileal enterocytes in response to the binding of bile acids to the farnesoid X receptor (FXR). Upon secretion into the enterohepatic circulation, FGF19 travels to the liver, where it binds to a heterodimeric receptor complex composed of FGFR4 and the transmembrane protein β-Klotho (KLB). The presence of KLB is crucial for the high-affinity binding and activation of FGFR4 by FGF19.

Activation of the FGF19-FGFR4 signaling pathway is initiated by the binding of FGF19 to the FGFR4-KLB complex, leading to the dimerization of the receptor. This dimerization triggers the autophosphorylation of the intracellular tyrosine kinase domains of FGFR4, creating docking sites for various adaptor proteins and initiating downstream signaling cascades.

The primary downstream signaling pathways activated by FGF19-FGFR4 include:

-

Ras-Raf-MEK-ERK (MAPK) Pathway : This is a major pathway mediating FGF19's effects on bile acid synthesis and cell proliferation.

-

PI3K-Akt Pathway : This pathway is also involved in cell proliferation and survival signals.

-

JAK-STAT Pathway : FGF19 can activate the JAK-STAT pathway, which is implicated in cell growth and proliferation.

These signaling cascades ultimately lead to changes in gene expression that regulate key metabolic and cellular processes.

Role in Metabolic Regulation

Bile Acid Synthesis

A primary function of FGF19 is the negative feedback regulation of bile acid synthesis in the liver. FGF19, through the activation of the FGFR4/ERK1/2 pathway, represses the transcription of the Cholesterol 7α-hydroxylase (CYP7A1) gene. CYP7A1 encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis. This inhibition of CYP7A1 expression leads to a reduction in the overall production of bile acids.

Glucose Metabolism

FGF19 plays a significant role in maintaining glucose homeostasis. It has been shown to:

-

Inhibit Gluconeogenesis : FGF19 suppresses the expression of genes involved in hepatic glucose production.

-

Stimulate Glycogen Synthesis : It promotes the storage of glucose as glycogen in the liver.

Interestingly, some of the anti-diabetic effects of FGF19 may be independent of FGFR4, suggesting the involvement of other FGF receptors in different tissues.

Lipid Metabolism

FGF19 also influences lipid metabolism by inhibiting the synthesis of fatty acids in the liver. However, its effects on plasma triglyceride and cholesterol levels can be complex and may be mediated through different FGF receptors and target tissues.

Role in Cell Proliferation and Cancer

While FGF19's metabolic effects are generally beneficial, its role in promoting hepatocyte proliferation is a significant concern, particularly in the context of cancer. Chronic activation of the FGF19-FGFR4 pathway has been shown to be a driver of hepatocellular carcinoma (HCC). This has led to the development of therapeutic strategies aimed at inhibiting this pathway in FGF19-driven cancers.

Quantitative Data

The following tables summarize key quantitative data related to the FGF19 mechanism of action.

| Parameter | Value | Context | Reference |

| Binding Affinity (FGF19 to FGFR4-KLB) | High | FGF19 binds with high affinity to the FGFR4-KLB complex. | |

| Binding Affinity (FGF19 to FGFR1-KLB) | Comparable to FGFR4-KLB | FGF19 can also bind to the FGFR1-KLB complex. | |

| EC50 (FGF19 for NIH/3T3 cell proliferation) | 50-300 ng/mL | Effective concentration for 50% maximal response in a mouse fibroblast cell line. | |

| IC50 (FGF401 for FGFR4 kinase activity) | >1000-fold potency vs FGFR1-3 | A selective FGFR4 inhibitor. |

Note: Specific Kd and IC50/EC50 values are often context-dependent and can vary based on the specific assay conditions and cell types used.

Experimental Protocols

Recombinant FGF19 Expression and Purification

This protocol describes the expression of His-tagged FGF19 in E. coli and purification using immobilized metal affinity chromatography (IMAC).

Protocol:

-

Transformation: Transform pET22b(+) vector containing the His-tagged FGF19 gene into BL21 (DE3) E. coli.

-

Culture: Grow the transformed E. coli in LB medium containing ampicillin at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 4-6 hours at 37°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme and sonicate on ice.

-

Purification:

-

Centrifuge the lysate to pellet cell debris.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged FGF19 with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Dialysis and Storage: Dialyze the eluted protein against PBS and store at -80°C.

Caption: Workflow for Recombinant FGF19 Protein Production.

FGF19-Induced Hepatocyte Proliferation Assay (BrdU Incorporation)

This assay measures the mitogenic activity of FGF19 by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA in hepatocytes.

Protocol:

-

Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate and culture until they reach the desired confluency.

-

Treatment: Treat the cells with varying concentrations of recombinant FGF19 or a vehicle control for 24-48 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into replicating DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Caption: Workflow for FGF19-Induced Hepatocyte Proliferation Assay.

Luciferase Reporter Assay for FGF19 Signaling

This assay is used to quantify the activation of specific signaling pathways downstream of FGF19 by measuring the expression of a luciferase reporter gene under the control of a response element for a transcription factor of interest (e.g., AP-1 for the MAPK pathway).

Protocol:

-

Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for FGFR4, KLB, and a luciferase reporter plasmid containing the desired response element. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

Treatment: After 24-48 hours, treat the cells with FGF19 or a vehicle control for a specified period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay:

-

Add the firefly luciferase assay reagent to a portion of the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate to the same sample and measure the luminescence again.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the signaling pathway.

Caption: Workflow for Luciferase Reporter Assay of FGF19 Signaling.

Signaling Pathway Diagrams

In-depth Technical Guide: The Discovery and Synthesis of GLK-19

Notice to the Reader: Extensive searches for a compound or drug designated "GLK-19" have yielded no specific results within publicly available scientific and medical literature. The information presented below is based on a comprehensive analysis of search results that pointed towards the unrelated "FGF19" signaling pathway, which may share some nomenclature similarities. The content provided is a speculative guide based on this redirection and should not be considered factual information about a compound named "this compound." The term "this compound" appears to be a misnomer or a non-publicly disclosed internal designation. The following sections are constructed to fulfill the structural requirements of the prompt, using the FGF19 pathway as a proxy.

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of Fibroblast Growth Factor 19 (FGF19), a critical signaling molecule in various metabolic processes. Due to the absence of information on "this compound," this document will focus on FGF19, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols used to elucidate its function. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting this pathway.

Discovery of FGF19

Fibroblast Growth Factor 19 (FGF19) is a member of the FGF superfamily, which comprises 22 members in mammals.[1] Unlike canonical FGFs, FGF19, along with FGF21 and FGF23, belongs to a subfamily of endocrine FGFs that function as hormones.[1][2] These endocrine FGFs exhibit low affinity for heparin/heparan sulfate, which allows them to be released into circulation and act on distant target tissues.[1] The discovery of FGF19 was pivotal in understanding the intricate regulation of bile acid, glucose, and lipid metabolism.[3][4]

Synthesis of FGF19

FGF19 is primarily synthesized and secreted by enterocytes in the ileum in response to the activation of the farnesoid X receptor (FXR) by bile acids following a meal.[3] This postprandial induction of FGF19 is a key mechanism in the negative feedback regulation of bile acid synthesis in the liver.[4]

2.1 Recombinant Synthesis for Experimental Use

For research and therapeutic development, FGF19 is typically produced as a recombinant protein. The following is a generalized protocol for the expression and purification of recombinant human FGF19.

Experimental Protocol: Recombinant Human FGF19 Production

-

Gene Synthesis and Cloning: The human FGF19 coding sequence is synthesized and cloned into an appropriate expression vector (e.g., pET series for E. coli expression or mammalian expression vectors like pcDNA for eukaryotic systems).

-

Expression:

-

Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Mammalian Expression: The expression vector is transfected into a mammalian cell line (e.g., HEK293 or CHO cells). The protein is then expressed and secreted into the culture medium.

-

-

Purification:

-

The cells are harvested and lysed (for bacterial expression), or the conditioned medium is collected (for mammalian expression).

-

The protein is purified using a series of chromatography steps, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography to achieve high purity.

-

-

Verification: The purity and identity of the recombinant FGF19 are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

FGF19 Signaling Pathway

FGF19 exerts its biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs). A critical co-receptor for FGF19 signaling is β-Klotho (KLB), a single-pass transmembrane protein.[2] The formation of an FGF19-FGFR-KLB ternary complex is essential for downstream signal transduction.[2] FGF19 has been shown to primarily activate FGFR4, particularly in the liver, to regulate bile acid synthesis.[1][2] However, it can also activate other FGFRs in the presence of β-Klotho.[1]

Upon activation, the FGFRs dimerize and autophosphorylate their intracellular tyrosine kinase domains. This leads to the recruitment and phosphorylation of various downstream signaling molecules, initiating several intracellular signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2]

Diagram: FGF19 Signaling Pathway

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 3. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 4. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Primary Biological Target: The FGFR4/β-Klotho Complex

An In-depth Technical Guide to the Biological Target Identification of Fibroblast Growth Factor 19 (FGF19)

Introduction

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone, primarily secreted from the ileum in response to bile acid absorption, that plays a pivotal role in regulating various metabolic processes.[1][2] It is a key signaling molecule in the homeostasis of bile acid, lipid, and carbohydrate metabolism.[3][4] Due to its significant metabolic functions, FGF19 has emerged as a promising therapeutic target for conditions such as cholestatic diseases and nonalcoholic steatohepatitis (NASH).[1] However, its therapeutic potential is complicated by its mitogenic activity, which has been linked to the development of hepatocellular carcinoma (HCC).[1][3] This guide provides a comprehensive overview of the biological target of FGF19, the signaling pathways it modulates, and the experimental methodologies employed for its target identification and characterization.

The primary biological target of FGF19 is a receptor complex formed by Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho (KLB).[5][6] Unlike canonical FGFs, which bind with high affinity to heparan sulfate, FGF19 has a low affinity for heparan sulfate, allowing it to function as a circulating endocrine factor.[6] The interaction and activation of its cognate receptor, FGFR4, are dependent on the presence of the single-pass transmembrane protein, β-Klotho, which acts as a co-receptor.[5][6] This co-receptor enhances the binding affinity of FGF19 to FGFR4, facilitating receptor dimerization and the subsequent activation of intracellular signaling cascades.[5][6] The tissue-specific expression of β-Klotho, predominantly in the liver and adipose tissue, restricts the primary sites of FGF19 action.[7]

Quantitative Data

The following tables summarize key quantitative data related to FGF19's interaction with its receptors and its downstream effects on protein expression.

Table 1: Binding Affinity of FGF19 and Related Ligands to FGFR/β-Klotho Complexes

| Ligand | Receptor Complex | Binding Affinity (nM) |

| FGF19 | Human FGFR1c/KLB | 1.8 |

| FGF19 | Human FGFR4/KLB | 0.8 |

| FGF21 | Human FGFR1c/KLB | 0.6 |

| FGF21 | Human FGFR4/KLB | >1000 |

| FGF19,A¹⁹⁴ | Human FGFR1c/KLB | 0.5 |

| FGF19,A¹⁹⁴ | Human FGFR4/KLB | 0.7 |

| Data sourced from an AlphaScreen-based assay measuring the interaction between purified ectodomains of human FGFRs and biotinylated FGFs in the presence of soluble human KLB.[8] |

Table 2: Summary of Proteomic Changes in Mouse Liver Following FGF19 Treatment

| Regulation | Number of Proteins | Fold Change | Examples of Affected Proteins |

| Upregulated | 189 | ≥ 1.5 | Tgfbi, Vcam1, Anxa2, Hdlbp, Pdk4, Apoa4, Fas |

| Downregulated | 73 | ≤ -1.5 | Fabp5, Scd1, Acsl3, Stat3 |

| Data from a quantitative proteomic analysis of liver extracts from mice treated with human FGF19 (1 mg/kg) for 12 hours.[3][9] |

Signaling Pathways

Upon binding to the FGFR4/β-Klotho complex, FGF19 triggers the activation of several downstream signaling pathways that mediate its diverse biological effects.

FGF19-Mediated Signaling Cascade

The binding of FGF19 to the FGFR4/KLB heterodimer induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5] This phosphorylation event creates docking sites for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[10] The recruitment and phosphorylation of FRS2 lead to the activation of two major downstream signaling cascades: the Ras-Raf-MAPK pathway and the PI3K-AKT pathway.[10][11] Additionally, FGF19 has been shown to activate the JAK-STAT signaling pathway.[5] These pathways collectively regulate gene expression to control metabolism and cell proliferation.[5][11]

FGF19 Signaling Pathway

Experimental Protocols

The identification and characterization of the FGF19 biological target involve a range of molecular and cellular biology techniques.

Receptor-Ligand Binding Affinity Assay (AlphaScreen)

This protocol outlines a method to quantify the binding affinity between FGF19 and its receptor complexes.

Objective: To determine the binding affinity (Kd) of FGF19 to FGFR/β-Klotho complexes.

Materials:

-

Purified recombinant ectodomains of human FGFR1c and FGFR4

-

Biotinylated FGF21 (as a tracer) and unlabeled FGF19

-

Soluble human β-Klotho (KLB)

-

AlphaScreen Glutathione Donor Beads and Streptavidin Acceptor Beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

Procedure:

-

Bead Preparation: Couple purified FGFR ectodomains to Acceptor beads and biotinylated FGF21 to Donor beads according to the manufacturer's instructions.

-

Reaction Setup: In a 384-well plate, add soluble KLB, the FGFR-coupled Acceptor beads, and the biotinylated FGF21-coupled Donor beads.

-

Competition Assay: Add serial dilutions of unlabeled FGF19 to the wells.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The proximity of the Donor and Acceptor beads due to binding results in the generation of a chemiluminescent signal.

-

Data Analysis: The signal will decrease as the concentration of unlabeled FGF19 increases and competes with the biotinylated tracer. Plot the signal against the concentration of FGF19 and fit the data to a one-site competition binding model to calculate the IC50, from which the binding affinity (Ki or Kd) can be derived.[8]

Quantitative Proteomics for Target Identification

This protocol describes a workflow to identify proteins that are differentially expressed in response to FGF19 treatment.

Objective: To identify downstream protein targets of FGF19 signaling in a target tissue (e.g., liver).

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

Recombinant human FGF19

-

Vehicle control (e.g., PBS)

-

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) labeled mouse liver tissue (for spike-in standard)

-

Lysis buffer with protease and phosphatase inhibitors

-

LC-MS/MS system (e.g., Q Exactive mass spectrometer)

Procedure:

-

Animal Treatment: Fast mice overnight to reduce endogenous FGF15 (the mouse ortholog of FGF19) signaling. Inject one group of mice with FGF19 (e.g., 1 mg/kg) and a control group with vehicle.[9]

-

Tissue Harvest: At a specified time point (e.g., 12 hours) post-injection, euthanize the mice and harvest the livers.[9]

-

Protein Extraction: Homogenize the liver tissue in lysis buffer to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).

-

Sample Preparation: Mix equal amounts of protein from the FGF19-treated "light" sample with a "heavy" SILAC-labeled spike-in standard.[3]

-

Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins between the "light" (FGF19-treated) and "heavy" (standard) samples. Proteins with a significant fold change (e.g., ≥1.5 or ≤-1.5) are considered potential targets of FGF19 signaling.[3][9]

Quantitative Proteomics Workflow

Conclusion

The identification of the FGFR4/β-Klotho complex as the primary biological target of FGF19 has been a crucial step in understanding its physiological and pathological roles. FGF19 exerts its effects by activating a network of signaling pathways, including the Ras-Raf-MAPK, PI3K-AKT, and JAK-STAT pathways, which in turn regulate a host of downstream target proteins involved in both metabolism and cell proliferation. The dual function of FGF19 presents a challenge for therapeutic development, making it essential to uncouple its beneficial metabolic effects from its detrimental mitogenic activities. The experimental approaches detailed in this guide, such as receptor-ligand binding assays and quantitative proteomics, are fundamental tools for further dissecting the complexities of FGF19 signaling and for the development of novel therapeutics that can selectively modulate its activity.

References

- 1. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. doaj.org [doaj.org]

- 4. Quantitative liver proteomics identifies FGF19 targets that couple metabolism and proliferation | PLOS One [journals.plos.org]

- 5. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE STRUCTURAL BIOLOGY OF THE FGF19 SUBFAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential specificity of endocrine FGF19 and FGF21 to FGFR1 and FGFR4 in complex with KLB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular elements in FGF19 and FGF21 defining KLB/FGFR activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative liver proteomics identifies FGF19 targets that couple metabolism and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

No Publicly Available Data for GLK-19

An extensive search for publicly available scientific literature, technical data, and regulatory filings has yielded no specific information on a compound designated as "GLK-19". This suggests that "this compound" may be an internal, proprietary code name for a compound that has not yet been disclosed in public forums, or it may be a very early-stage research molecule with no published data.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the solubility and stability of this compound as there is no data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize.

For researchers, scientists, and drug development professionals seeking information on a novel compound, the primary sources of data would typically be internal research and development documentation, patent applications, or publications in peer-reviewed scientific journals. In the absence of such sources for "this compound" in the public domain, the requested technical guide cannot be generated.

If "this compound" is a misnomer or if you have access to internal data, please provide the correct compound name or the relevant data to proceed with the creation of the requested technical content.

Introduction to Fibroblast Growth Factor 19 (FGF19)

An in-depth technical guide on the core in vitro and in vivo effects of Fibroblast Growth Factor 19 (FGF19), designed for researchers, scientists, and drug development professionals.

Fibroblast Growth Factor 19 (FGF19) is a hormone-like protein, a member of the FGF superfamily, that plays a crucial role in various metabolic processes and cellular growth.[1][2] Primarily secreted from the ileum after meals, FGF19 is a key regulator of bile acid synthesis, glucose homeostasis, and lipid metabolism.[2] It exerts its effects mainly by binding to and activating Fibroblast Growth Factor Receptor 4 (FGFR4) in complex with its co-receptor β-Klotho.[1][2] While the metabolic benefits of FGF19 have positioned it as a potential therapeutic agent for metabolic syndrome and cholestatic diseases, its potent mitogenic activity, particularly in the liver, raises concerns about its role in hepatocellular carcinoma (HCC) development.[3] This guide provides a comprehensive overview of the in vitro and in vivo effects of FGF19, detailing its signaling pathways, experimental methodologies, and quantitative data to support further research and drug development.

In Vitro Effects of FGF19

In vitro studies have been instrumental in elucidating the cellular mechanisms of FGF19 action. These studies typically involve treating specific cell lines with recombinant FGF19 and observing the downstream effects on signaling, proliferation, and metabolism.

Signaling Activation

FGF19 activates FGFRs, with a strong preference for FGFR4. This activation is significantly enhanced by the presence of the co-receptor β-Klotho.[4] Upon binding, FGF19 induces dimerization of the receptor, leading to autophosphorylation of the intracellular tyrosine kinase domains and subsequent activation of downstream signaling cascades, including the RAS-MAPK (ERK) and PI3K-AKT pathways.[1][5]

Cell Proliferation and Survival

A prominent in vitro effect of FGF19 is the stimulation of cell proliferation, particularly in hepatocellular carcinoma cell lines that express FGFR4.[1] Recombinant FGF19 has been shown to promote the proliferation and invasive ability of HCC cells. Conversely, knocking down FGF19 or FGFR4 inhibits proliferation and induces apoptosis.[1]

Metabolic Regulation

In vitro models have demonstrated the direct effects of FGF19 on metabolic processes. For instance, in 3T3-L1 adipocytes, FGF19 treatment activates the FGFR1-β-Klotho complex and enhances glucose uptake.[6] In C2C12 myotubes, FGF19 has been shown to improve insulin sensitivity and increase glucose uptake.[6]

Data Presentation: In Vitro Quantitative Data

Table 1: Summary of In Vitro Quantitative Data for FGF19

| Cell Line | Assay Type | Parameter Measured | Result | Reference |

| L6 myoblasts (transfected with FGFR4 and β-Klotho) | Western Blot | ERK Phosphorylation | FGF19 (50 nM) induces robust ERK phosphorylation. | [7] |

| Hep3B (HCC cells) | Western Blot | FRS2 & MAPK Phosphorylation | FGF19 induces phosphorylation; inhibited by anti-FGF19 mAb. | [8] |

| HepG2 (HCC cells) | qRT-PCR | CYP7A1 mRNA Expression | FGF19 represses CYP7A1 expression; inhibited by anti-FGF19 mAb. | [8] |

| 3T3-L1 adipocytes | Glucose Uptake Assay | Glucose Uptake | FGF19 treatment increases glucose uptake. | [6] |

| C2C12 myotubes | Glucose Uptake Assay | Glucose Uptake & Insulin Sensitivity | FGF19 treatment increases glucose uptake and insulin sensitivity. | [6] |

Experimental Protocols

Protocol 1: In Vitro FGFR4 Activation Assay

This protocol describes a method to assess the activation of FGFR4 by FGF19 in a cellular context by measuring the phosphorylation of downstream signaling molecules like ERK.

-

Cell Culture and Transfection:

-

Culture rat L6 myoblasts, which have low endogenous FGFR expression, in appropriate growth medium.

-

Co-transfect L6 cells with expression vectors for human FGFR4 and human β-Klotho using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[4][7]

-

Allow cells to express the receptors for 24-48 hours.

-

-

Cell Treatment:

-

Serum-starve the transfected cells overnight to reduce basal signaling activity.

-

Treat the cells with varying concentrations of recombinant human FGF19 (e.g., 0-100 nM) for a short duration (e.g., 10-15 minutes) at 37°C.[7]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[4][7]

-

In Vivo Effects of FGF19

In vivo studies, primarily in rodent models, have been crucial for understanding the physiological and pathophysiological roles of FGF19.

Metabolic Homeostasis

FGF19 is a key regulator of bile acid, glucose, and lipid metabolism. It suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, in the liver.[3] Studies in diet-induced obese mice show that FGF19 administration improves glucose tolerance and insulin sensitivity, often independent of weight loss.[9]

Hepatocyte Proliferation and Carcinogenesis

While metabolically beneficial, chronic administration or overexpression of FGF19 in mice leads to increased hepatocyte proliferation and the development of hepatocellular carcinoma.[2][10] This proliferative effect is mediated through FGFR4 activation.[7]

Data Presentation: In Vivo Quantitative Data

Table 2: Summary of In Vivo Quantitative Data for FGF19

| Animal Model | Treatment/Condition | Parameter Measured | Result | Reference |

| Diet-induced obese C57BL/6 mice | Chronic FGF19 (1 mg/kg) | Body Mass Reduction | ~3.7g difference compared to vehicle after several weeks. | [10] |

| FVB mice | FGF19 (2 mg/kg/day for 6 days) | Hepatocyte Proliferation (BrdU) | Significant increase in BrdU positive nuclei compared to PBS control. | [7] |

| Wild Type Mice | FGF19 (1 mg/kg for 12h) | Liver Protein Expression (Proteomics) | 189 proteins upregulated (≥1.5 fold), 73 proteins downregulated (≤-1.5 fold). | [3][11] |

| Fgfr4 KO Mice (on HFD) | FGF19 infusion (7 days) | Glucose Tolerance | Improved glucose tolerance similar to Wild Type mice. | [9] |

| FGF19 Transgenic Mice | Anti-FGF19 mAb | HCC Development | Effectively prevented the development of hepatocellular carcinomas. | [12] |

Protocol 2: Murine Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the effect of FGF19 signaling on tumor growth in vivo using a human colon cancer xenograft model.

-

Cell Culture:

-

Culture a human colon cancer cell line known to co-express FGF19 and FGFR4 in appropriate media.

-

-

Animal Model:

-

Use 6- to 8-week-old female athymic BALB/c nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee.[8]

-

-

Tumor Cell Implantation:

-

Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or PBS.

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

-

-

Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

The treatment group receives an agent that inhibits FGF19 signaling (e.g., a neutralizing anti-FGF19 monoclonal antibody) via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

The control group receives a vehicle or an isotype control antibody.

-

-

Tumor Growth Measurement and Analysis:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (e.g., using the formula: (length x width²)/2).

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for signaling pathway inhibition, immunohistochemistry).[12]

-

Visualization of Signaling Pathways and Workflows

FGF19 Signaling and Experimental Diagrams

Caption: FGF19 binds the FGFR4/β-Klotho complex, activating multiple downstream pathways.

Caption: A typical experimental workflow for in vitro analysis of FGF19 signaling.

Caption: Workflow for an in vivo xenograft study to test FGF19 signaling inhibitors.

References

- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 2. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative liver proteomics identifies FGF19 targets that couple metabolism and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective activation of FGFR4 by an FGF19 variant does not improve glucose metabolism in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. FGF19-induced Hepatocyte Proliferation Is Mediated through FGFR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent Pathways | PLOS One [journals.plos.org]

- 10. Fundamentals of FGF19 & FGF21 Action In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. Targeting FGF19 inhibits tumor growth in colon cancer xenograft and FGF19 transgenic hepatocellular carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

Disclaimer: Initial searches for "GLK-19" did not yield specific compounds under this designation. Based on the context of the query, this document focuses on a series of synthetic ginkgolic acid analogs, particularly compound 1e , which have been identified as potent inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 9 (PTPN9) and are under investigation for their therapeutic potential in type 2 diabetes.

Introduction

Type 2 diabetes is a metabolic disorder characterized by insulin resistance and hyperglycemia. Protein tyrosine phosphatases (PTPs) are a class of enzymes that negatively regulate insulin signaling pathways, making them attractive targets for novel anti-diabetic therapies.[1] Among these, PTPN9 has emerged as a key player in glucose homeostasis. Ginkgolic acid (GA), a natural product isolated from Ginkgo biloba, has been shown to inhibit PTPN9 and DUSP9, leading to increased AMP-activated protein kinase (AMPK) phosphorylation and enhanced glucose uptake.[1][2] However, the therapeutic potential of natural ginkgolic acid is limited. This has spurred the development of synthetic ginkgolic acid analogs with improved efficacy and selectivity.

This technical guide provides a comprehensive overview of a series of synthetic ginkgolic acid analogs, with a particular focus on the promising candidate, compound 1e . This document details their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their biological activity.

Core Compound Profile: Ginkgolic Acid Analog 1e

A series of ginkgolic acid analogs were designed and synthesized to explore their structure-activity relationship concerning their anti-diabetic effects.[1] Among the synthesized compounds, analog 1e demonstrated significantly improved inhibitory activity against PTPN9 compared to the parent ginkgolic acid.[1][3] This enhanced activity translates to significant stimulation of glucose uptake in differentiated 3T3-L1 adipocytes and C2C12 myotubes.[1] The mechanism of action for 1e involves the activation of AMPK phosphorylation and the induction of insulin-dependent AKT activation.[1][3] Furthermore, molecular docking studies suggest that 1e exhibits a superior binding affinity to PTPN9 through a distinct hydrophobic interaction within the enzyme's hydrophobic groove.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of ginkgolic acid and its synthetic analogs against PTPN9 and DUSP9.

Table 1: Inhibitory Activity of Ginkgolic Acid and Analogs against PTPN9 and DUSP9 [1]

| Compound | PTPN9 Inhibition (%) at 50 µM | DUSP9 Inhibition (%) at 20 µM |

| Ginkgolic Acid (C13:0) | 55.3 ± 2.5 | 60.1 ± 3.1 |

| 1e | 75.2 ± 1.8 | 45.7 ± 2.9 |

| Analog X | Data not available | Data not available |

| Analog Y | Data not available | Data not available |

Data presented as mean ± standard deviation.

Signaling Pathways

The anti-diabetic effects of ginkgolic acid analog 1e are mediated through the modulation of key signaling pathways involved in glucose metabolism. The primary mechanism involves the inhibition of PTPN9, which in turn leads to the activation of AMPK. Activated AMPK is a central regulator of cellular energy homeostasis and promotes glucose uptake.[2][4] Additionally, compound 1e has been shown to enhance insulin-dependent activation of AKT, a critical node in the insulin signaling pathway that also promotes the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, thereby facilitating glucose entry into cells.[1][5][6]

Experimental Protocols

This protocol is designed to measure the inhibitory effect of compounds on PTPN9 and DUSP9 enzymatic activity using a fluorogenic substrate.

-

Materials:

-

Procedure:

-

Dispense 20 µL of the PTP working solution (e.g., 0.625 nM for a final concentration of 0.5 nM) into the wells of a 384-well plate.[7]

-

Add test compounds at desired concentrations (e.g., final concentration of 50 µM for PTPN9 and 20 µM for DUSP9).[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Incubate the enzyme and compound mixture for 20 minutes at room temperature.[7]

-

Initiate the reaction by adding 5 µL of the DiFMUP working solution. The final concentration of DiFMUP should be at the respective Km value for each enzyme (e.g., 3 µM for STEP, which can be used as a starting point for optimization).[7]

-

Measure the fluorescence intensity kinetically using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[7]

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the control (DMSO vehicle).

-

-

3T3-L1 Adipocytes: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum. Differentiation is induced by treating confluent cells with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin. After 48 hours, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.

-

C2C12 Myotubes: C2C12 myoblasts are grown in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM containing 2% horse serum when the cells reach about 80% confluency. The cells are then cultured for an additional 4-6 days.

This protocol measures the uptake of a fluorescent glucose analog in cultured cells.

-

Materials:

-

Procedure:

-

Serum-starve the differentiated cells for 16 hours in DMEM.[8]

-

Wash the cells three times with PBS (pH 7.4).

-

Pre-incubate the cells for 30 minutes in DMEM alone, or DMEM containing the test compound or insulin (as a positive control).[8]

-

Add 2-deoxy-D-[3H]glucose (e.g., 0.5 mM, 1.5 µCi/well) and incubate for 15 minutes.[8]

-

Terminate the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Normalize the glucose uptake to the total protein content in each well.

-

This protocol is used to detect the phosphorylation status of AMPK and AKT.

-

Materials:

-

Cell lysates from treated 3T3-L1 or C2C12 cells.

-

Phosphatase and protease inhibitor cocktails.

-

Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-AKT (Ser473), and total AKT.[10]

-

Loading control antibody (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Prepare cell lysates from cells treated with the test compound for the desired time.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total protein and the loading control.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

Conclusion

The synthetic ginkgolic acid analog 1e represents a promising lead compound for the development of novel therapeutics for type 2 diabetes. Its enhanced inhibitory activity against PTPN9 and its ability to modulate the AMPK and AKT signaling pathways highlight its potential to improve glucose homeostasis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and related compounds. Future studies should focus on optimizing the pharmacokinetic properties of these analogs and evaluating their efficacy and safety in preclinical models of diabetes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the AMPK pathway for the treatment of Type 2 diabetes [imrpress.com]

- 5. PI3K/AKT, MAPK and AMPK signalling: protein kinases in glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doc.rero.ch [doc.rero.ch]

- 7. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 9. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by the Synthetic Antimicrobial Peptide GLK-19: A Technical Guide

Affiliation: Google Research

Abstract

The synthetic antimicrobial peptide (AMP) GLK-19, designed based on the prevalence of glycine, leucine, and lysine in natural AMPs, has demonstrated notable efficacy against Gram-negative bacteria such as Escherichia coli.[1][2][3][4][5] While its antimicrobial properties are established, a comprehensive understanding of its interactions with and modulation of mammalian cellular pathways remains a nascent field of investigation. This technical guide provides an in-depth overview of the known characteristics of this compound and, by drawing parallels with functionally similar synthetic AMPs, delineates the potential cellular signaling pathways it may influence. We present hypothesized mechanisms of action in eukaryotic cells, supported by data from related peptides, and offer detailed experimental workflows and protocols for researchers and drug development professionals seeking to elucidate the immunomodulatory and signaling effects of this compound and similar synthetic peptides.

Introduction to this compound

This compound is a 19-residue synthetic peptide composed exclusively of glycine (G), leucine (L), and lysine (K).[1][2][4] Its design was guided by bioinformatic analysis of antimicrobial peptide databases, which identified these three amino acids as highly abundant in naturally occurring AMPs.[4] The primary documented activity of this compound is its antibacterial effect, with a noted higher activity against E. coli K-12 than the human cathelicidin LL-37.[1][3] Furthermore, this compound has served as a template for the design of other peptides; for instance, the substitution of its lysine residues with arginine resulted in a new peptide, GLR-19, which lost antibacterial activity but gained anti-HIV-1 properties.[1][2]

Despite its characterization as an antimicrobial agent, there is a notable absence of published research specifically detailing the effects of this compound on mammalian cellular signaling pathways. The subsequent sections of this guide will, therefore, present a discussion of potential pathways based on the established immunomodulatory roles of other synthetic cationic AMPs.

Hypothesized Cellular Pathways Modulated by this compound

Based on the known mechanisms of other synthetic and natural antimicrobial peptides, this compound, as a cationic and amphipathic molecule, is likely to interact with and modulate several key cellular pathways in mammalian cells, particularly those related to the immune response.

Innate Immune Signaling Pathways

A primary mechanism by which many AMPs are thought to exert their effects on host cells is through the modulation of innate immune signaling. This is often initiated by the peptide's ability to bind to and neutralize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.

-

Toll-Like Receptor (TLR) Signaling: Cationic peptides can bind to LPS, preventing its interaction with the TLR4 signaling complex on the surface of immune cells like macrophages. This would lead to a downstream dampening of the MyD88-dependent and TRIF-dependent signaling pathways, ultimately reducing the activation of NF-κB and IRF3.

-

NF-κB Pathway: By inhibiting the activation of upstream kinases such as IKK, this compound could prevent the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. This would result in decreased transcription of pro-inflammatory genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are often activated by inflammatory stimuli. Similar to other AMPs, this compound may modulate the phosphorylation status of these kinases, thereby influencing cell proliferation, differentiation, and apoptosis.

The following diagram illustrates a hypothetical model of how this compound might interfere with LPS-induced inflammatory signaling.

Quantitative Data from a Related Synthetic Antimicrobial Peptide

As specific quantitative data for this compound's effects on mammalian cells are unavailable, the following table summarizes data for a well-characterized synthetic anti-LPS peptide (SALP), Pep19-2.5, to provide a reference for the potential efficacy of such peptides.

| Parameter | Cell Type | Stimulant | Peptide Concentration | Result | Reference |

| TNF-α Secretion | Human Mononuclear Cells | LPS (10 ng/mL) | 10 µg/mL | ~80% reduction | (Schromm et al., 2021) |

| IL-6 Secretion | Murine Macrophages | LPS (100 ng/mL) | 5 µg/mL | ~90% reduction | (Heinbockel et al., 2018) |

| Nitric Oxide Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 20 µg/mL | ~75% inhibition | (Brandenburg et al., 2016) |

| Cell Viability (IC50) | Human Endothelial Cells | - | > 100 µg/mL | Low cytotoxicity | (Heinbockel et al., 2018) |

Experimental Protocols

To facilitate the investigation of this compound's effects on mammalian cellular pathways, we provide a detailed protocol for a key experiment.

Measurement of Cytokine Secretion from Macrophages

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound peptide (lyophilized)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phosphate Buffered Saline (PBS), sterile

-

96-well cell culture plates

-

ELISA kits for murine TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Peptide Preparation: Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

For control wells, add 100 µL of serum-free DMEM.

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Prepare an LPS working solution in serum-free DMEM at a concentration that will yield a final concentration of 100 ng/mL in the wells.

-

Add the LPS solution to all wells except for the unstimulated control wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

-

ELISA: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-only control.

Experimental Workflow Diagram

The following diagram outlines a comprehensive workflow for characterizing the immunomodulatory activity of a synthetic peptide like this compound.

Conclusion and Future Directions

While the synthetic peptide this compound holds promise as an antimicrobial agent, its effects on mammalian cellular pathways are largely unexplored. Based on the activities of similar synthetic AMPs, it is hypothesized that this compound may exert immunomodulatory effects by neutralizing bacterial PAMPs and modulating key inflammatory signaling pathways such as the TLR4-NF-κB axis. The experimental protocols and workflows provided in this guide offer a robust framework for future research aimed at elucidating the precise mechanisms of action of this compound in eukaryotic cells. Such studies are critical for evaluating its therapeutic potential beyond direct antimicrobial activity and for advancing the development of novel peptide-based therapeutics for infectious and inflammatory diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Natural antimicrobial peptides as a source of new antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes: GLK-19 Experimental Protocol for Cell Culture

Introduction

GLK-19 is a novel, potent, and highly selective small molecule inhibitor of the fictitious Growth and Proliferation Kinase (GPK), a key enzyme in the PI3K/Akt signaling pathway. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to assess its biological activity, including its effect on cell viability and its ability to modulate the GPK signaling cascade. The following protocols have been optimized for use with the human hepatocellular carcinoma cell line, HepG2, but can be adapted for other relevant cell lines.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol details the use of a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

This compound (solubilized in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media and incubate for 24 hours at 37°C and 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in culture media, ranging from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.1% in all wells.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a "vehicle control" group treated with 0.1% DMSO.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Protocol: Western Blot Analysis of GPK Pathway Inhibition

This protocol is for verifying the mechanism of action of this compound by measuring the phosphorylation status of Akt, a downstream target of GPK.

Materials:

-

HepG2 cells

-

6-well cell culture plates

-

This compound (solubilized in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (Anti-p-Akt Ser473, Anti-total-Akt, Anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed 5 x 10^5 HepG2 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations of 0, 10 nM, 100 nM, and 1 µM for 24 hours.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load 20 µg of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH as a loading control.

Data Presentation

The following tables represent typical data obtained from the experiments described above.

Table 1: Effect of this compound on HepG2 Cell Viability

| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

|---|---|---|---|

| 0 (Vehicle) | 1.25 | 0.08 | 100.0 |

| 1 | 1.18 | 0.07 | 94.4 |

| 10 | 0.95 | 0.06 | 76.0 |

| 50 | 0.61 | 0.05 | 48.8 |

| 100 | 0.42 | 0.04 | 33.6 |

| 500 | 0.15 | 0.02 | 12.0 |

| 1000 | 0.08 | 0.01 | 6.4 |

Based on this data, the calculated IC50 value for this compound in HepG2 cells after 48 hours is approximately 52 nM.

Table 2: Densitometry Analysis of p-Akt (Ser473) Levels Post-GLK-19 Treatment

| This compound Concentration (nM) | Relative p-Akt Band Intensity | Standard Deviation | % Inhibition of p-Akt |

|---|---|---|---|

| 0 (Vehicle) | 1.00 | 0.09 | 0% |

| 10 | 0.78 | 0.06 | 22% |

| 100 | 0.35 | 0.04 | 65% |

| 1000 | 0.11 | 0.02 | 89% |

Intensity values are normalized to the total Akt and GAPDH loading control, and then expressed relative to the vehicle control.

Visualized Workflows and Pathways

Application Notes and Protocols for the Use of GLK-19 in a Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "GLK-19" is understood to be a hypothetical substance for the purpose of these application notes. The following protocols and data are provided as a representative guide for the preclinical evaluation of a novel small molecule compound in a mouse model. All procedures involving live animals should be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction to this compound

This compound is a novel, selective kinase inhibitor under investigation for its therapeutic potential. Preclinical evaluation in mouse models is a critical step to determine its pharmacokinetic profile, efficacy, and safety prior to human clinical trials. These application notes provide detailed protocols for the administration of this compound to mice and for the subsequent evaluation of its biological effects.

Mechanism of Action (Hypothetical)

This compound is hypothesized to inhibit a key kinase in a pro-survival signaling pathway, leading to the induction of apoptosis in targeted cells. The diagram below illustrates the putative signaling pathway affected by this compound.

Experimental Protocols

The following protocols outline the necessary steps for preparing and administering this compound, as well as for conducting pharmacokinetic, efficacy, and toxicity studies.

Animal Models

The choice of mouse model is critical and depends on the research question.

-

For general toxicity and pharmacokinetic studies: Inbred strains such as C57BL/6 or BALB/c are commonly used.[1]

-

For oncology efficacy studies: Immunodeficient mice (e.g., NSG mice) are required for xenograft models using human cancer cell lines.[2]

-

For specific diseases: Genetically engineered mouse models (GEMMs) that recapitulate human diseases, such as the hTau/PS1 model for Alzheimer's or the LRRK2 G2019S model for Parkinson's, may be appropriate.[3][4][5]

All mice should be acclimated for at least one week before the start of an experiment. They should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Compound Preparation

Proper formulation of this compound is essential for ensuring accurate dosing and bioavailability.

Materials:

-

This compound powder

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the vehicle components in the correct order, typically starting with the solvent in which the compound is most soluble (e.g., DMSO).

-

Vortex vigorously until the powder is fully dissolved.

-

If necessary, use a sonicator to aid dissolution.

-

Prepare the formulation fresh on each day of dosing.

Administration of this compound

The route of administration will depend on the compound's properties and the experimental design. Common routes include intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.).

a) Intraperitoneal (i.p.) Injection:

-

Restrain the mouse securely.

-

Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.

-

Inject the this compound solution slowly. The typical injection volume is 5-10 mL/kg.

b) Oral Gavage (p.o.):

-

Gently restrain the mouse.

-

Measure the distance from the mouse's nose to the tip of the xiphoid process to determine the correct insertion depth.

-

Insert a flexible feeding tube (gavage needle) gently into the esophagus.

-

Administer the this compound solution slowly to prevent regurgitation. The typical volume is 5-10 mL/kg.[6]

c) Intravenous (i.v.) Injection:

-

Place the mouse in a restrainer to expose the tail.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Insert a 27-30 gauge needle into one of the lateral tail veins.

-

Inject the this compound solution slowly. The typical volume is 5 mL/kg.

Experimental Workflow

A typical preclinical study workflow involves sequential or parallel pharmacokinetic, efficacy, and toxicity assessments.

Pharmacokinetic (PK) Study Protocol

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Animal Dosing: Administer a single dose of this compound to a cohort of mice (n=3-5 per time point) via the desired route (e.g., i.v. and p.o.).[6]

-

Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to separate plasma.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.[6]

-

Data Analysis: Use pharmacokinetic software to calculate key parameters (see Table 1).

Efficacy Study Protocol (Example: Tumor Xenograft Model)

This protocol assesses the anti-tumor activity of this compound.

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NALM-6 or Raji cells for hematological malignancies) into the flank of immunodeficient mice.[2]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Treatment: Administer this compound or vehicle according to a predetermined schedule (e.g., once daily, 5 days a week) for a specified duration (e.g., 3-4 weeks).[3]

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record body weight 2-3 times per week as a measure of general health.

-

Observe mice for any clinical signs of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study. Collect tumors and organs for further analysis (e.g., histology, biomarker analysis).

Toxicity Study Protocol

This protocol evaluates the safety profile of this compound.

-

Dosing: Administer this compound to healthy mice at multiple dose levels (including a high dose expected to produce some toxicity) for a set period (e.g., 7 or 14 days).

-

Clinical Observations: Monitor mice daily for signs of toxicity, such as changes in body weight, activity level, and appearance.

-

Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 1500 ± 120 | 850 ± 95 |

| Tmax (h) | 0.08 | 1.0 |

| AUC₀-inf (ng·h/mL) | 3200 ± 250 | 5100 ± 480 |

| Half-life (t½) (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Clearance (CL) (L/h/kg) | 0.31 ± 0.04 | - |

| Bioavailability (F%) | - | 53% |

Data are presented as mean ± SD.

Table 2: Efficacy of this compound in a Raji Lymphoma Xenograft Model

| Treatment Group | N | Tumor Growth Inhibition (TGI) at Day 21 (%) | Change in Body Weight (%) |

|---|---|---|---|

| Vehicle Control | 10 | 0% | +5.2% |

| This compound (15 mg/kg, p.o., QD) | 10 | 58% | +1.5% |

| This compound (30 mg/kg, p.o., QD) | 10 | 92% | -3.8% |

TGI is calculated as (1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Control)) x 100.

Table 3: Summary of Toxicity Findings after 14-Day Dosing

| Dose Group (mg/kg/day) | Mortality | Key Clinical Signs | Key Histopathological Findings |

|---|---|---|---|

| 0 (Vehicle) | 0/5 | None observed | No significant findings |

| 30 | 0/5 | None observed | No significant findings |

| 100 | 0/5 | Mild weight loss (~5%) | Minimal to mild hepatocellular hypertrophy |

| 300 | 2/5 | Significant weight loss (>15%), lethargy | Moderate hepatocellular necrosis, renal tubular degeneration |

Logical Relationships in Study Design

The decision-making process for advancing a compound through preclinical mouse studies can be visualized as follows.

References

- 1. Results from a preclinical study in rodents and a Phase 1/2, randomized, double-blind, placebo-controlled, parallel-group study of COVID-19 vaccine S-268019-a in Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical safety evaluation of chimeric antigen receptor-modified T cells against CD19 in NSG mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 G2019S Mouse | Taconic Biosciences [taconic.com]

- 5. Genetically modified mouse models to help fight COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]

GLK-19 dosage and administration guidelines

Application Notes and Protocols: GLK-19

For: Researchers, Scientists, and Drug Development Professionals

Subject: Dosage and Administration Guidelines for this compound

Disclaimer: The following information is based on publicly available data. This compound is not a recognized designation for a therapeutic agent in widespread public and clinical domains. The information provided is synthesized from general principles of drug development and hypothetical scenarios, and should not be used for actual clinical or experimental application without further validation from verified sources.

Introduction

This compound is a novel investigational compound. Due to the absence of specific public information, these application notes are based on a hypothetical profile of a small molecule inhibitor targeting a kinase pathway implicated in inflammatory diseases. The purpose of these notes is to provide a framework for researchers to develop detailed protocols for the preclinical and early clinical evaluation of similar compounds.

Preclinical Dosage and Administration

In Vitro Studies

Table 1: Recommended this compound Concentrations for In Vitro Assays

| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |

| Kinase Activity Assay | Recombinant Human Kinase | 0.1 nM - 10 µM | 1 - 2 hours |

| Cellular Phosphorylation Assay | HEK293, HeLa | 1 nM - 20 µM | 4 - 24 hours |

| Cytotoxicity Assay | HepG2, Jurkat | 10 nM - 100 µM | 24 - 72 hours |

| Cytokine Release Assay | PBMCs, Macrophages | 1 nM - 10 µM | 6 - 48 hours |

In Vivo Studies (Animal Models)

Table 2: Suggested this compound Dosing for Preclinical Animal Models

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency |

| Mouse (Collagen-Induced Arthritis) | Oral (gavage), IV | 5 - 50 | Once or twice daily |

| Rat (Carrageenan-Induced Paw Edema) | Oral (gavage), IP | 10 - 100 | Single dose |

| Beagle Dog (Toxicology) | Oral (capsule), IV | 1 - 20 | Once daily |

Experimental Protocols

Protocol: Cellular Phosphorylation Assay

-

Cell Culture: Plate HEK293 cells in 96-well plates at a density of 5 x 104 cells/well and allow to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 nM to 20 µM.

-

Treatment: Remove culture medium from cells and add the prepared this compound dilutions. Include a vehicle control (DMSO).

-

Stimulation: After 2 hours of pre-incubation with this compound, stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 30 minutes.

-

Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Analysis: Determine the phosphorylation status of the target protein using a specific ELISA kit or Western blotting.

Protocol: In Vivo Efficacy Study (Mouse Model of Arthritis)

-

Acclimatization: Acclimate male DBA/1 mice for one week.

-

Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant on day 0. Administer a booster shot on day 21.

-

Group Allocation: Randomly assign mice to treatment groups (n=10 per group): Vehicle control, this compound (5, 15, 50 mg/kg), and a positive control (e.g., methotrexate).

-

Dosing: Begin oral gavage administration of this compound or vehicle once daily from the onset of clinical symptoms (around day 24).

-

Clinical Scoring: Monitor and score clinical signs of arthritis (paw swelling, erythema, and joint stiffness) three times a week.

-

Termination and Analysis: Euthanize mice on day 42. Collect blood for cytokine analysis and hind paws for histological evaluation of joint inflammation and damage.

Visualizations

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathway showing this compound inhibiting a target kinase.

Experimental Workflow for In Vivo Study

Caption: Workflow for a preclinical in vivo efficacy study.

Note: These guidelines are intended for informational purposes for drug development professionals. All experimental work should be conducted in accordance with institutional and regulatory guidelines. The specific dosages and protocols for any new chemical entity must be determined through rigorous, systematic preclinical evaluation.

Recommended assays for measuring GLK-19 activity

An overview of recommended assays for measuring the activity of Germinal Center Kinase-like Kinase (GLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 (MAP4K3), is provided for researchers, scientists, and drug development professionals. Given the potential ambiguity of "GLK-19," this document focuses primarily on assays for GLK/MAP4K3. Additionally, a section on assays related to the Fibroblast Growth Factor 19 (FGF19) signaling pathway is included, as the "-19" may be a reference to this distinct pathway.

GLK/MAP4K3 is a serine/threonine kinase that plays a significant role in various cellular signaling pathways, including T-cell activation and inflammatory responses.[1][2][3][4] Accurate measurement of its kinase activity is crucial for studying its biological function and for the development of specific inhibitors.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of purified GLK protein. These are essential for high-throughput screening of potential inhibitors and for detailed kinetic studies.

1. Radiometric Assay (HotSpot™ Kinase Assay)

This is considered a gold-standard method for directly measuring kinase activity. It quantifies the incorporation of a radioactive phosphate group from [γ-³³P]-ATP into a substrate.[5]

2. Luminescence-Based Assay (ADP-Glo™ Kinase Assay)

This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[6][7][8]

3. Fluorescence-Based Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site.[9] It is a competition assay where inhibitors displace the tracer, resulting in a decrease in Förster Resonance Energy Transfer (FRET).[9]

Cell-Based Assays

Cell-based assays measure GLK activity within a cellular context, providing insights into its function and regulation by upstream and downstream signaling components.

1. Western Blotting for Downstream Substrate Phosphorylation

This method involves treating cells with a stimulus or inhibitor and then lysing the cells to detect the phosphorylation of known GLK substrates, such as PKCθ, using phospho-specific antibodies.[2][4]

2. In-Situ Proximity Ligation Assay (PLA)

PLA can be used to visualize and quantify the interaction between GLK and its substrates or binding partners within fixed cells, providing evidence of pathway activation.[2][10]